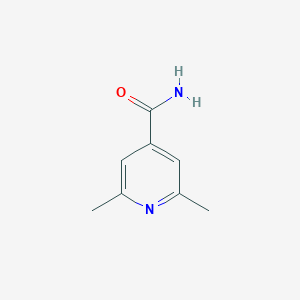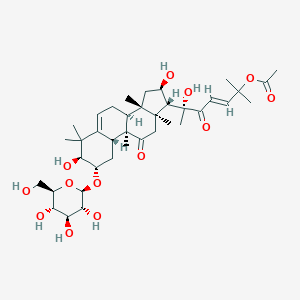
Gpc acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gpc acetate, also known as glycerol-3-phosphate choline acyltransferase, is an enzyme that plays an important role in the synthesis of phosphatidylcholine. Phosphatidylcholine is a major component of cell membranes and is involved in various biological processes. The synthesis of phosphatidylcholine is essential for the proper functioning of cells and organisms.
作用機序
The mechanism of action of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The resulting product, phosphatidylcholine, is an important component of cell membranes and is involved in various biological processes.
Biochemical and Physiological Effects:
Gpc acetate has been shown to have various biochemical and physiological effects. It is involved in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
実験室実験の利点と制限
Gpc acetate has several advantages and limitations for lab experiments. One advantage is that it is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. This makes it an important target for research in the fields of lipid metabolism and cell membrane biology. However, one limitation is that Gpc acetate inhibitors can be toxic to cells, which can make it difficult to study the enzyme in vivo.
将来の方向性
There are several future directions for research on Gpc acetate. One direction is to investigate the role of Gpc acetate in various diseases, including cancer, Alzheimer's disease, and liver disease. Another direction is to develop new Gpc acetate inhibitors that are less toxic to cells. Additionally, researchers could investigate the regulation of Gpc acetate expression and activity in different tissues and under different conditions. Finally, the development of new techniques for the isolation and purification of Gpc acetate could lead to new insights into the structure and function of this important enzyme.
Conclusion:
In conclusion, Gpc acetate is an important enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. It has been extensively studied in the context of lipid metabolism and cell membrane biology, and has been implicated in various diseases. Gpc acetate has several advantages and limitations for lab experiments, and there are several future directions for research in this field. Further research on Gpc acetate could lead to new insights into the structure and function of this important enzyme, as well as new treatments for diseases associated with its dysregulation.
合成法
The synthesis of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The synthesis of Gpc acetate has been studied extensively, and various methods have been developed for its isolation and purification.
科学的研究の応用
Gpc acetate has been extensively studied in the context of lipid metabolism and cell membrane biology. It is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
特性
CAS番号 |
117869-71-3 |
|---|---|
製品名 |
Gpc acetate |
分子式 |
C38H58O13 |
分子量 |
722.9 g/mol |
IUPAC名 |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
InChIキー |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
異性体SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
正規SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
同義語 |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
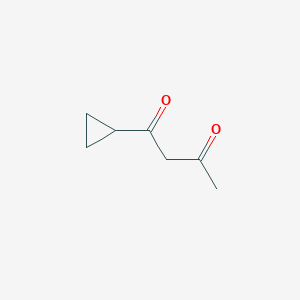
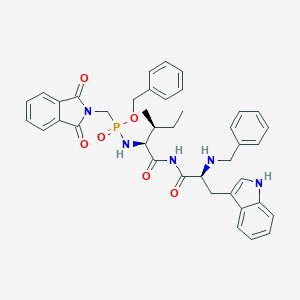
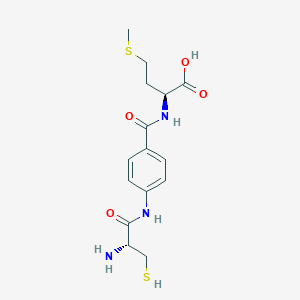
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)

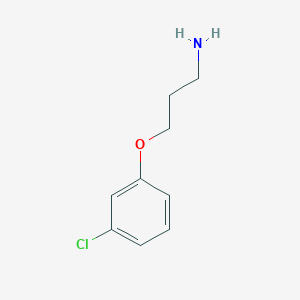
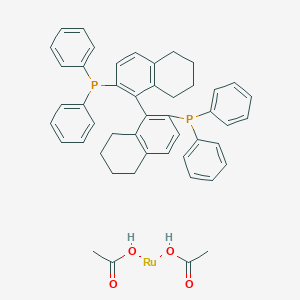
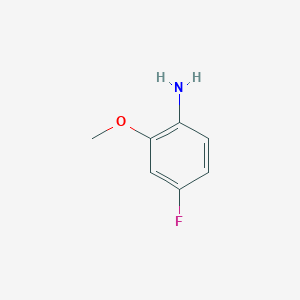
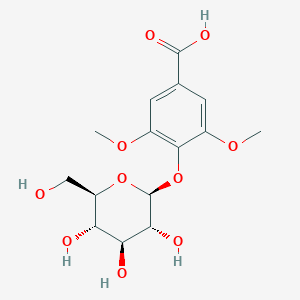

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
